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Abstract

Hemoglobin Johnstown [109(G11) Val - Leu] is a rare, electrophoretically silent hemoglobin
variant characterized by a high affinity for oxygen. This property leads to a left-shifted oxygen
dissociation curve, resulting in decreased oxygen delivery to peripheral tissues and a
compensatory erythrocytosis in affected individuals. The underlying molecular pathology is a
missense mutation in the B-globin gene, where valine is replaced by leucine at position 109.
This substitution is believed to disrupt the alf31 contacts within the deoxyhemoglobin tetramer,
thereby stabilizing the relaxed (R), high-affinity quaternary state. This guide provides a
comprehensive overview of the oxygen binding properties of Hemoglobin Johnstown,
including its qualitative effects on oxygen affinity and its interaction with allosteric effectors. Due
to the limited availability of specific quantitative data in the public domain, this guide also
outlines the general experimental protocols used to characterize the oxygen binding properties
of hemoglobin variants.

Introduction

Hemoglobin Johnstown is a functionally abnormal hemoglobin, first described by Jones et al.
in 1990, that presents with a distinct clinical phenotype of erythrocytosis.[1] Unlike many
hemoglobinopathies, it is electrophoretically silent, meaning it cannot be distinguished from
normal adult hemoglobin (HbA) using standard protein electrophoresis techniques.[1] Its
defining characteristic is a significantly increased affinity for oxygen, which impairs the release
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of oxygen to the tissues. This guide will delve into the molecular basis of this high oxygen
affinity and its consequences on the physiological processes of oxygen transport.

Molecular Basis of High Oxygen Affinity

The primary structure of Hemoglobin Johnstown is characterized by a single amino acid
substitution in the B-globin chain:

e Mutation: Valine to Leucine at position 109 (109 Val - Leu)
o Genetic Basis: A point mutation in the 3-globin gene (HBB).

The 3109 position is located at a critical interface between the a and 3 globin subunits (the
alp1 contact). In the deoxygenated (T, or tense) state of normal hemoglobin, this region is
involved in a network of non-covalent interactions that stabilize the low-affinity conformation,
facilitating oxygen release. The substitution of the smaller valine residue with the bulkier
leucine residue in Hemoglobin Johnstown is hypothesized to introduce steric hindrance that
destabilizes these interactions in the T state.[1][2] This destabilization shifts the allosteric
equilibrium towards the oxygenated (R, or relaxed) state, which has a much higher affinity for
oxygen.

Signaling Pathway of Oxygen Binding

The following diagram illustrates the proposed mechanism by which the 3109 Val - Leu
mutation leads to increased oxygen affinity.

Deoxyhemoglobin (T-State) Allosteric Equilibrium Oxyhemoglobin (R-State)

Normal Deoxy-HbA maintains Favors T-State 02 Binding - o
(8109 Valine) Stable a1B1 Contacts | Oxy-HbA Normal O2 Affinity
De?ﬁ;;bl_iout;?::))wn causes Disrupted a1@1 Contacts Shifts towards R-State >@ Enhanced O2 Binding RY Oxy-Hb Johnstown High 02 Affinity

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1176658?utm_src=pdf-body
https://www.benchchem.com/product/b1176658?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2272838/
https://pubmed.ncbi.nlm.nih.gov/15658189/
https://www.benchchem.com/product/b1176658?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed mechanism of increased oxygen affinity in Hemoglobin Johnstown.

Quantitative Oxygen Binding Properties

While the qualitative effects of the Hemoglobin Johnstown mutation on oxygen binding are
well-documented, specific quantitative data from the primary literature is scarce in publicly
available resources. The following table summarizes the expected qualitative changes in key
oxygen binding parameters for Hemoglobin Johnstown compared to Hemoglobin A.

. Hemoglobin
Hemoglobin A
Parameter Johnstown Reference
(Normal)
(Expected)
Significantly
P50 ~26-27 mmHg
Decreased
Bohr Effect Normal Likely Altered
2,3-BPG Effect Normal Likely Reduced
Oxygen Dissociation ) ) ] ) ]
Sigmoidal Left-Shifted Sigmoidal  [2]

Curve

Note: P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50
indicates a higher oxygen affinity. The Bohr effect describes the decrease in hemoglobin's
oxygen affinity with a decrease in pH. 2,3-Bisphosphoglycerate (2,3-BPG) is an allosteric
effector that reduces the oxygen affinity of hemoglobin.

Experimental Protocols for Characterizing Oxygen
Binding Properties

The following sections outline the general methodologies used to determine the oxygen binding
properties of hemoglobin variants like Hemoglobin Johnstown. The specific protocols used in
the original characterization of Hemoglobin Johnstown are not detailed in the available
literature.
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Determination of the Oxygen Dissociation Curve and
P50

The oxygen dissociation curve (ODC) is typically determined by measuring the oxygen
saturation of a hemoglobin solution at various partial pressures of oxygen (pO2).

Experimental Workflow:

Start: Whole Blood Sample

Hemolysate Preparation
(Lysis of red blood cells)

:

Tonometry
(Equilibration with known O2/CO2 gas mixtures)

:

Spectrophotometric Measurement
(Determination of % O2 Saturation)

:

Data Analysis
(Plotting ODC and calculating P50)

End: P50 Value and ODC

Click to download full resolution via product page
Caption: General experimental workflow for determining the oxygen dissociation curve.

Methodology:
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e Hemolysate Preparation: Red blood cells are isolated from a whole blood sample and lysed
to release the hemoglobin. The hemolysate is then stripped of endogenous effectors like 2,3-
BPG.

o Tonometry: The hemoglobin solution is placed in a tonometer, a device that allows for
precise control of the gas composition equilibrated with the liquid. The solution is
deoxygenated and then incrementally reoxygenated with gas mixtures of known pO2.

e Spectrophotometry: At each pO2 step, the absorbance of the hemoglobin solution is
measured at multiple wavelengths. The percentage of oxyhemoglobin and deoxyhemoglobin
is calculated based on their different absorption spectra.

o Data Analysis: The oxygen saturation is plotted against the pO2 to generate the ODC. The
P50 value is determined from this curve as the pO2 at which the hemoglobin is 50%
saturated.

Measurement of the Bohr Effect

The Bohr effect is quantified by determining the P50 at different pH values.
Methodology:

e ODC at Varying pH: The oxygen dissociation curve is determined as described above, but
the experiment is repeated at several different pH values (e.g., 7.2, 7.4, 7.6).

o Calculation of the Bohr Coefficient: The P50 values are plotted against the corresponding pH
values. The Bohr effect is typically expressed as the Bohr coefficient (Alog(P50)/ApH), which
is the slope of this plot.

Assessment of the 2,3-BPG Effect

The influence of 2,3-BPG on oxygen affinity is determined by measuring the P50 in the
presence and absence of this allosteric effector.

Methodology:

e P50 Measurement with and without 2,3-BPG: The P50 of a stripped hemolysate (free of 2,3-
BPG) is measured. A known concentration of 2,3-BPG is then added to the hemolysate, and
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the P50 is measured again.

o Quantification of the Effect: The magnitude of the rightward shift in the P50 upon the addition
of 2,3-BPG indicates the sensitivity of the hemoglobin variant to this effector.

Clinical and Research Implications

The high oxygen affinity of Hemoglobin Johnstown leads to a state of relative tissue hypoxia,
despite normal arterial oxygen saturation. This triggers an increase in erythropoietin production
and subsequent erythrocytosis. For researchers and drug development professionals,
Hemoglobin Johnstown serves as a valuable natural model for studying the long-term
physiological consequences of altered hemoglobin-oxygen affinity. Understanding the structural
and functional changes in this variant can provide insights into the allosteric regulation of
hemoglobin and may inform the design of novel therapeutic agents that modulate hemoglobin's
oxygen binding properties for conditions such as sickle cell disease or ischemia.

Conclusion

Hemoglobin Johnstown is a high oxygen affinity hemoglobin variant that provides a clear
example of how a single amino acid substitution at a critical subunit interface can profoundly
alter the oxygen binding properties of the entire protein. While detailed quantitative data on its
oxygen binding parameters are not readily available in the public literature, the qualitative
understanding of its behavior and the general experimental protocols for its characterization
provide a solid foundation for further research. The study of such variants is crucial for
advancing our knowledge of hemoglobin function and for the development of targeted
therapies for a range of hematological and ischemic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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